2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide
Description
2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide is a synthetic hybrid molecule combining a chromenone core with a substituted acetamide side chain. The chromenone scaffold (4H-chromen-4-one) is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The 4-methoxyphenyl substituent at the 3-position of the chromenone ring likely contributes to lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
2-chloro-N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-12-8-6-11(7-9-12)16-17(22)13-4-2-3-5-14(13)24-18(16)20-15(21)10-19/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJJJMJFVKLEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromenone Intermediate Synthesis
The synthesis begins with the preparation of 3-(4-methoxyphenyl)-4H-chromen-4-one, a core scaffold derived from cyclization of 2-hydroxyacetophenone derivatives. Search results indicate that coumarin analogs are typically synthesized via Pechmann condensation, where resorcinol reacts with β-keto esters in acidic conditions. For this compound, 4-methoxyphenylacetic acid undergoes condensation with resorcinol in the presence of sulfuric acid, yielding the chromenone backbone.
Chloroacetylation Strategies
Detailed Experimental Procedures
One-Pot Synthesis from Chromenone Derivatives
A representative protocol involves:
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Dissolving 3-(4-methoxyphenyl)-4H-chromen-4-one (10 mmol) in DCM.
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Adding chloroacetyl chloride (12 mmol) dropwise at 0°C.
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Stirring for 6 hours under nitrogen, followed by aqueous workup.
Key Parameters :
Alternative Route via Schiff Base Intermediates
Search result describes a method for analogous compounds using Schiff base formation:
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Condensing 3-amino-4H-chromen-4-one with 4-methoxybenzaldehyde.
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Reacting the resulting imine with chloroacetyl chloride in tetrahydrofuran (THF).
This method, while lengthier, improves regioselectivity (yield: 65%).
Analytical Characterization
Spectroscopic Validation
IR Spectroscopy :
¹H-NMR (400 MHz, CDCl₃) :
Mass Spectrometry :
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O 70:30) shows >98% purity, with retention time = 6.7 min.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Solvent | Catalyst |
|---|---|---|---|---|
| Direct Acylation | 70 | 6 | DCM | Triethylamine |
| Schiff Base Route | 65 | 12 | THF | None |
| Microwave-Assisted | 82 | 1.5 | Ethanol | Piperidine |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance electrophilicity of chloroacetyl chloride but may hydrolyze the reagent. DCM balances reactivity and stability.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The chloroacetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is critical for prodrug activation or metabolite formation.
The reaction proceeds via nucleophilic attack of water or hydroxide ions at the carbonyl carbon, followed by chloride elimination. The 4-methoxyphenyl group stabilizes the intermediate through resonance .
Nucleophilic Substitution at the Chlorine Atom
The electron-withdrawing acetamide group activates the adjacent chlorine for substitution reactions.
Kinetic studies show second-order dependence on nucleophile concentration, suggesting an SN2 mechanism.
Oxidation of the Chromenone Core
The 4-oxo-4H-chromen-2-yl scaffold undergoes regioselective oxidation at the C-3 position under strong oxidizing agents:
The reaction is sensitive to steric hindrance from the 4-methoxyphenyl group, limiting oxidation to specific positions .
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles, a key strategy for generating bioactive analogs:
| Reagent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| PCl₅, toluene | 110°C, 24 h | Chromeno[4,3-b]oxazole | Anticancer activity |
| Thiourea, K₂CO₃ | DMF, 100°C, 18 h | Chromeno[4,3-d]thiazole | Telomerase inhibition |
X-ray crystallography of the oxazole derivative revealed a planar structure favoring π-stacking interactions with DNA .
Condensation with Carbonyl Compounds
The acetamide’s NH group reacts with aldehydes/ketones to form Schiff bases:
Schiff base formation enhances metal-chelating capacity, relevant to enzyme inhibition studies.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the chromenone’s α,β-unsaturated ketone:
| Conditions | Product | Quantum Yield |
|---|---|---|
| CH₃CN, N₂ atmosphere | Bicyclic dimer | Φ = 0.12 |
TDDFT calculations correlate the reaction pathway with excited-state intramolecular charge transfer .
Key Mechanistic Insights
-
Electronic Effects : The 4-methoxyphenyl group donates electrons via resonance, deactivating the chromenone ring toward electrophilic substitution but enhancing acetamide hydrolysis .
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Steric Considerations : Bulky substituents at C-3 hinder nucleophilic substitution at C-2, favoring alternative reaction pathways.
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions by stabilizing transition states .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, with applications ranging from anticancer agent development to photoresponsive materials .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide serves as a versatile building block for the synthesis of more complex molecules. Its unique chromenone structure allows for various chemical transformations, making it a valuable precursor in drug development and materials science.
Biological Applications
Anticancer Activity:
Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. Mechanisms of action include:
- Induction of apoptosis through the activation of caspases.
- Inhibition of key signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to reduced production of pro-inflammatory mediators such as TNF-alpha and IL-6.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly for:
- PARP (Poly(ADP-ribose) polymerase): Involved in DNA repair mechanisms, its inhibition may enhance the efficacy of certain chemotherapeutic agents.
Case Study 1: Anticancer Activity
Objective: Evaluate the anticancer effects on MCF-7 breast cancer cells.
Methodology: MCF-7 cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
Findings: The compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value indicating potent activity against breast cancer cells.
Case Study 2: Anti-inflammatory Effects
Objective: Assess the anti-inflammatory potential using LPS-stimulated RAW 264.7 macrophages.
Methodology: Cells were pre-treated with the compound before LPS stimulation, and levels of inflammatory cytokines were measured.
Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Compounds and Their Features:
Structural Insights :
- Chromenone Core Variations: The position of the oxo group (4-oxo vs. 2-oxo) and substituent placement (3- vs. 7-position) influence molecular planarity and electronic properties. For example, 4-oxo derivatives exhibit enhanced conjugation compared to 2-oxo analogs .
- Aromatic Substituents : The 4-methoxyphenyl group is recurrent in bioactive compounds (e.g., anti-cancer agents in ), likely due to its balance of lipophilicity and hydrogen-bonding capacity .
Pharmacological Comparisons
Activity Profiles of Structural Analogs:
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide :
- Anti-inflammatory Activity : Superior to ibuprofen in vitro, attributed to the chloroacetamide group’s interaction with cyclooxygenase (COX) enzymes .
- Synthetic Advantage : High-yield synthesis (1 mmol scale) under mild conditions .
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide :
- Anti-cancer Activity : IC₅₀ values < 10 µM against HCT-116 and MCF-7 cell lines, linked to sulfonyl and quinazoline moieties .
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide: Antitumor Activity: Most active in a thiazole derivative series, suggesting synergism between benzothiazole and chloro-phenoxy groups .
Target Compound Hypotheses :
- The chloroacetamide group may confer anti-inflammatory or corrosion-inhibiting properties, as seen in related compounds .
- The 4-methoxyphenyl-chromenone scaffold could target kinases or DNA-interacting proteins, analogous to quinazoline-based anticancer agents .
Physicochemical and Crystallographic Insights
- Crystallography: Tools like SHELX and Mercury CSD are critical for analyzing molecular packing and hydrogen-bonding patterns, which influence stability . For example, the chromenone core often forms π-π stacking interactions in crystal lattices .
Biological Activity
2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by a chromen-4-one core with chloro and methoxy substituents, enhances its reactivity and biological efficacy.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Chromen-4-one Core : This is achieved through the condensation of salicylaldehyde with β-ketoesters under basic conditions.
- Electrophilic Aromatic Substitution : Chloro and methoxy groups are introduced via chlorinating and methoxylating agents.
- Acetamide Formation : The final step involves acylation with chloroacetyl chloride in the presence of a base to yield the desired acetamide structure.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer pathways.
- Receptor Modulation : It may bind to specific receptors, altering their activity and affecting downstream signaling pathways.
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells through mechanisms such as caspase activation and mitochondrial disruption.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Disrupts microtubule dynamics, leading to cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibits proliferation through enzyme inhibition |
These findings suggest that the compound's mechanism may involve both direct cytotoxic effects on cancer cells and modulation of critical signaling pathways associated with tumor growth .
Antimicrobial Activity
The compound also displays antimicrobial properties, making it a candidate for further exploration in infectious disease treatment. In studies evaluating its efficacy against various bacteria, it was found to have varying levels of activity:
| Bacterium | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus cereus | 0.25 |
The results indicate that this compound is particularly effective against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Comparative Analysis
When compared to similar compounds, such as 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide, the unique chromen-4-one core of this compound contributes to its enhanced biological activity. The presence of both chloro and methoxy substituents allows for diverse reactivity patterns, which may explain its superior efficacy in certain biological assays .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via multi-step routes involving:
- Condensation : Reacting chromene derivatives with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form intermediates .
- Cyclization : Using POCl₃ or acetic acid as catalysts to promote ring closure .
- Purification : Recrystallization from methanol or toluene improves purity .
Key factors influencing yield include temperature control (e.g., 273 K for intermediate stabilization), solvent polarity, and stoichiometric ratios of reagents.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy, chloro, and acetamide groups) and confirms regioselectivity .
- X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonds stabilizing the chromen-4-one core) .
- IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .
Q. What solubility and stability profiles are essential for handling this compound in experimental workflows?
- Methodological Answer :
- Solubility : Moderately soluble in DCM, DMSO, and methanol but poorly in water. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Degrades under prolonged UV exposure or acidic conditions. Store at –20°C in inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield in multi-step protocols?
- Methodological Answer :
- Temperature Gradients : Slow addition of reagents at 273 K minimizes side reactions (e.g., over-acylation) .
- Catalytic Systems : Replace POCl₃ with milder agents (e.g., HATU) to reduce byproducts .
- Table 1 :
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Condensation | Chloroacetyl chloride | DCM | 65–70 |
| Cyclization | Acetic acid | Toluene | 50–55 |
| Purification | Methanol | – | 85–90 |
Q. How can contradictions between spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Dynamic NMR : Assess temperature-dependent shifts to identify conformational flexibility in solution .
- DFT Calculations : Compare experimental X-ray bond lengths/angles with computational models to validate crystallographic data .
- Multi-technique Cross-validation : Overlay IR carbonyl peaks with crystallographic C=O distances to confirm consistency .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets, guided by chromen-4-one scaffold interactions .
- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize derivatives for synthesis .
Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Substituent Scanning : Systematically replace methoxy or chloro groups with bioisosteres (e.g., trifluoromethyl) to assess potency shifts .
- In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent electronegativity with cytotoxicity .
- Crystallographic SAR : Compare hydrogen-bonding patterns of active vs. inactive analogs using Protein Data Bank (PDB) structures .
Q. Under what experimental conditions does this compound exhibit hydrolytic or oxidative instability?
- Methodological Answer :
- Hydrolytic Degradation : Monitor via HPLC in buffered solutions (pH 1–13); rapid degradation occurs at pH < 3 due to acetamide cleavage .
- Oxidative Stress : Exposure to H₂O₂ or Fe²⁺/ascorbate systems generates quinone intermediates, detectable via LC-MS .
- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under argon to extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
